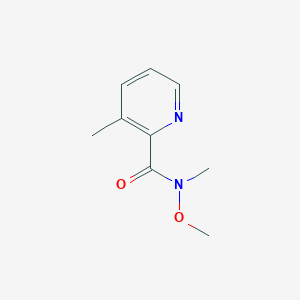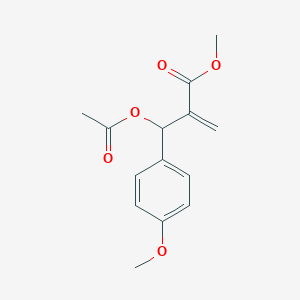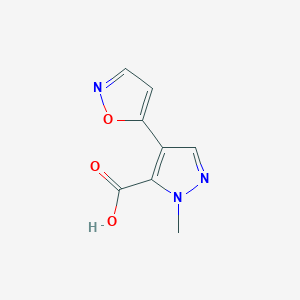![molecular formula C27H25N3O3S2 B2524875 2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 683777-56-2](/img/structure/B2524875.png)
2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds known for their wide range of biological activities. Sulfonamides are commonly used in medicinal chemistry due to their potential therapeutic effects. The specific structure of this compound suggests that it may have interesting interactions with biological targets such as enzymes.
Synthesis Analysis
The synthesis of related sulfonamide compounds has been explored in the literature. For instance, a series of 4-(thiazol-2-ylamino)-benzenesulfonamides was synthesized and evaluated for their biological activity . Although the exact synthesis of the compound is not detailed, the methods used for similar compounds involve the reaction of sulfonyl chlorides with amines or the coupling of sulfonamides with other organic moieties. These reactions are typically carried out under controlled conditions to ensure the formation of the desired product.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an amine. In the case of the compound , the sulfonyl group is linked to a thiazole ring, which is further connected to a benzamide moiety. The presence of a tetrahydronaphthalene group suggests a complex, multi-ring system that could contribute to the compound's binding affinity and selectivity towards biological targets. X-ray crystallography has been used to determine the structure of similar compounds, providing insights into their three-dimensional conformation .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. For example, N-sulfonylamines have been shown to react with 3-dimethylamino-2H-azirines to form a range of heterocyclic compounds, including thiadiazoles and oxathiazoles . These reactions are influenced by the nature of the substituents and the reaction partners. The compound may also participate in similar reactions, potentially leading to the formation of new heterocyclic systems with interesting biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. These compounds typically exhibit good solubility in polar solvents due to the presence of the sulfonyl group, which can form hydrogen bonds with solvent molecules. The melting points, boiling points, and stability of these compounds can vary widely, depending on the nature of the substituents and the rigidity of the molecular framework. The specific properties of the compound would need to be determined experimentally, but it is likely to share characteristics with other sulfonamide derivatives .
Applications De Recherche Scientifique
Metabolism and Pharmacokinetics
The compound has been involved in studies focusing on the disposition and metabolism of certain pharmaceutical agents, indicating its relevance in understanding drug metabolism and pharmacokinetics. For instance, the disposition of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist, was determined in a study, highlighting its principal route of metabolism and the identification of its principal circulating components in plasma (Renzulli et al., 2011).
Therapeutic Applications
Research has also delved into the therapeutic applications of compounds structurally similar to 2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide. Studies have investigated its potential in the treatment of various conditions. For example, a study on a novel full antagonist, DU 125530, with potential applications in the treatment of anxiety and mood disorders, suggests the potential therapeutic applications of such compounds (Rabiner et al., 2002).
Radioligand Applications
Compounds with a structural resemblance have been used as radioligands in medical imaging, indicating their potential utility in diagnostic applications. For example, [iodine-123]-(S)-IBZM has been used as a radiolabeled benzamide for melanoma imaging, showing promise in detecting melanoma (Maffioli et al., 1994).
Neurological Applications
Additionally, research into compounds structurally similar to 2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide has explored their applications in neurological and psychiatric conditions. For instance, studies have investigated the potential of these compounds in treating conditions like idiopathic restless legs syndrome, highlighting their relevance in neurological research (Tribl et al., 2001).
Propriétés
IUPAC Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3S2/c1-18-10-14-22(15-11-18)35(32,33)30-24-9-5-4-8-23(24)26(31)29-27-28-25(17-34-27)21-13-12-19-6-2-3-7-20(19)16-21/h4-5,8-17,30H,2-3,6-7H2,1H3,(H,28,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXFRFCIRYEEJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfonylamino]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2524795.png)
![2-Methyl-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2524797.png)
![(1-(3-chloro-4-methylphenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2524798.png)
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyrazin-7-yl}propanoic acid dihydrochloride](/img/structure/B2524799.png)
![N-[(4-chlorophenyl)methyl]-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2524800.png)


![(E)-N-[(4-Ethyloxan-4-YL)methyl]-2-phenylethenesulfonamide](/img/structure/B2524808.png)
![1-(3,4-Dichlorophenyl)-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2524809.png)
![3-(5-Chloro-2-methoxyphenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2524811.png)

